molecular formula C19H21N3O5 B4698866 N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B4698866
M. Wt: 371.4 g/mol
InChI Key: NMQHIEQZJSSMNJ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound with a complex structure It features a morpholine ring attached to a phenyl group, which is further connected to a nitrophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a phenyl compound. The final step involves the introduction of the nitrophenoxy acetamide group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylmethyl)phenyl]-N-(thien-2-ylmethyl)amine
  • 2-MORPHOLIN-4-YL-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE
  • Linezolid

Uniqueness

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, phenyl group, and nitrophenoxy acetamide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-19(14-27-18-4-2-1-3-17(18)22(24)25)20-16-7-5-15(6-8-16)13-21-9-11-26-12-10-21/h1-8H,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHIEQZJSSMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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